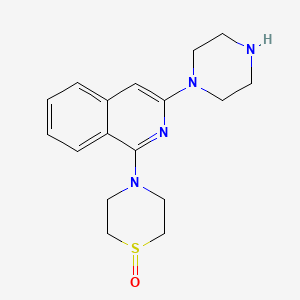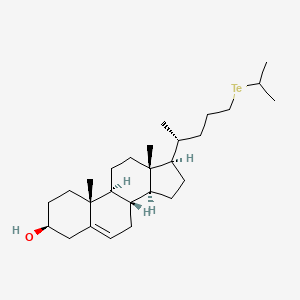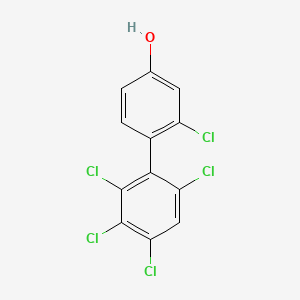
10-Hydroxycanthin-6-one
Vue d'ensemble
Description
10-Hydroxycanthin-6-one is an indole alkaloid that belongs to the canthin-6-one subclass of β-carboline alkaloids. This compound is characterized by a hydroxy group at the 10th position of the canthin-6-one structure. It has been isolated from various plant species, particularly those in the Rutaceae and Simaroubaceae families, and has shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other biologically active derivatives.
Mécanisme D'action
Target of Action
10-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been found to target multiple inflammatory mediators . The compound has shown significant inhibitory effects on NO production . It also exhibits antimicrobial activity against several phytopathogenic fungi and bacteria .
Mode of Action
This compound interacts with its targets, primarily inflammatory mediators, to exert its therapeutic effects . It inhibits the production of nitric oxide (NO), a key inflammatory mediator . This interaction results in the suppression of inflammation, thereby potentially alleviating symptoms of chronic inflammatory diseases .
Biochemical Pathways
The major signaling pathways affected by this compound include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in several chronic inflammatory diseases . By interacting with these pathways, this compound can influence the immune response and potentially alleviate inflammation .
Pharmacokinetics
Its antimicrobial activity has been evaluated, suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of NO production and antimicrobial activity against several pathogens . These effects suggest that this compound could potentially be used in the treatment of chronic inflammatory diseases and infections .
Analyse Biochimique
Biochemical Properties
10-Hydroxycanthin-6-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit enzyme inhibitory properties, affecting enzymes involved in amino acid biosynthesis and nitrogen metabolism . The compound interacts with various proteins, leading to alterations in their expression levels and activity. For instance, proteomic analysis has revealed that this compound significantly interferes with the metabolism of amino acids, affecting nitrogen nutrients and disturbing normal physiological processes in fungi .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound exhibits antifungal activity by inhibiting the growth of Fusarium oxysporum, a plant pathogen, through interference with amino acid biosynthesis and nitrogen metabolism pathways . Additionally, this compound has demonstrated anticancer properties by inhibiting the proliferation of neoplastic cells, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been shown to inhibit enzymes involved in key metabolic pathways, leading to disruptions in cellular processes . For example, it affects the expression of proteins involved in amino acid biosynthesis and nitrogen metabolism, ultimately leading to the death of pathogenic fungi . Additionally, this compound’s anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its antifungal activity over extended periods, with significant inhibition of fungal growth observed even after prolonged exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent antifungal and anticancer activities . At lower doses, this compound effectively inhibits the growth of pathogenic fungi and cancer cells, while higher doses may lead to toxic or adverse effects. The threshold effects and potential toxicity of the compound at high doses need to be carefully evaluated to determine its safe and effective therapeutic dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play critical roles in cellular metabolism. The compound has been shown to affect amino acid biosynthesis and nitrogen metabolism pathways, leading to disruptions in metabolic flux and alterations in metabolite levels . These interactions highlight the compound’s potential as a modulator of metabolic processes and its therapeutic applications in treating metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell These localization patterns influence the compound’s interactions with biomolecules and its overall biological activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxycanthin-6-one typically involves the modification of canthin-6-one. One common synthetic route starts with 5-methoxytryptamine as the starting material. The process involves several steps, including cyclization and oxidation reactions, to introduce the hydroxy group at the desired position . The reaction conditions often require the use of acyl chlorides and triethylamine at low temperatures (0°C) to achieve high yields of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxycanthin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the hydroxy group or other functional groups.
Substitution: The hydroxy group can participate in substitution reactions, forming ester or ether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and acyl chlorides for esterification reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various ester and ether derivatives of this compound, which have been evaluated for their enhanced biological activities .
Comparaison Avec Des Composés Similaires
10-Hydroxycanthin-6-one can be compared with other canthin-6-one derivatives, such as:
9-Methoxycanthin-6-one: Similar in structure but with a methoxy group at the 9th position, exhibiting strong anti-inflammatory activity.
Canthin-6-one: The parent compound without the hydroxy group, known for its broad-spectrum biological activities.
The uniqueness of this compound lies in its hydroxy group, which enhances its biological activity and makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
12-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-8-1-3-12-10(7-8)9-5-6-15-11-2-4-13(18)16(12)14(9)11/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLISVGXWLVEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C4N2C(=O)C=CC4=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235475 | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86293-41-6 | |
| Record name | 10-Hydroxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86293-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086293416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC341583 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6H-Indolo(3,2,1-de)(1,5)naphthyridin-6-one, 10-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources of 10-Hydroxycanthin-6-one?
A1: this compound, also known as Ervine, has been isolated from various plant sources, including:
- Simaba multiflora: This plant yielded both this compound and its methoxy derivative, 10-methoxycanthin-6-one. []
- Hannoa chlorantha: This plant's root bark and tissue cultures were found to contain varying concentrations of this compound depending on the sample origin and culture conditions. []
- Aerva lanata: This herb has been specifically studied for its alkaloid content, with this compound being a key finding. [, ]
Q2: What is the antimicrobial activity of this compound?
A2: While this compound itself has not been extensively studied for its antimicrobial properties, a recent study investigated a series of its ester derivatives. [] This study found that some derivatives, particularly compound 7s, displayed significant antifungal activity against Fusarium graminearum and broad-spectrum antibacterial activity against Bacillus cereus, Bacillus subtilis, Ralstonia solanacearum, and Pseudomonas syringae. []
Q3: How does the structure of this compound relate to its activity?
A3: The study on this compound ester derivatives provides insights into structure-activity relationships. The presence and nature of ester side chains at the 10-hydroxy position significantly influenced both the antifungal and antibacterial activities. [] This suggests that modifications at this position can be explored to further optimize the compound's antimicrobial profile.
Q4: Has this compound shown cytotoxic activity?
A4: While not explicitly stated for this compound itself, a study on Picrasma quassioides found that structurally similar canthin-6-one alkaloids, including 8-hydroxycanthin-6-one and 4,5-dimethoxycanthin-6-one, exhibited significant cytotoxic activity against human nasopharyngeal carcinoma (CNE2) and human liver cancer (Bel-7402) cell lines. [] This suggests that this compound and its derivatives might also possess potential anticancer properties.
Q5: What analytical methods are used to identify and quantify this compound?
A5: Several methods have been employed to characterize and quantify this compound:
- Gas Liquid Chromatography (GLC): This technique was successfully used to determine the concentration of this compound and other canthinone alkaloids in Hannoa chlorantha. []
- Spectroscopic Techniques: The isolation and structural elucidation of this compound typically involve a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier Transform Infrared Spectroscopy (FT-IR), Ultraviolet-Visible Spectroscopy (UV), and elemental analysis. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



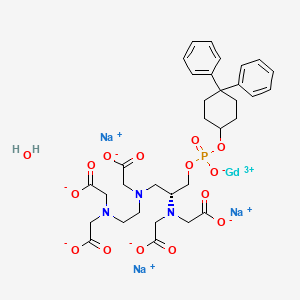


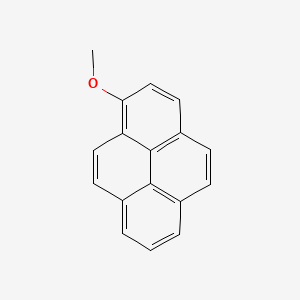



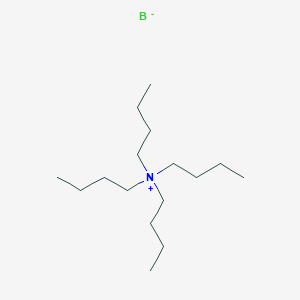
![[4-(Cyclohexylcarbamoyl)-2-(4-methoxyphenyl)-6-oxo-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1198106.png)
